Molecular Formula and Weight: Quantifiable Structural Distinction from Parent Drug Lesinurad
The fundamental differentiation of Lesinurad Impurity 8 from the parent drug, Lesinurad, is established by a quantifiable difference in their molecular formulas and weights. Lesinurad Impurity 8 possesses a molecular formula of C15H12BrN3O2S and a molecular weight of 378.25 g/mol, as determined by its chemical structure [1]. In contrast, the parent drug Lesinurad has a molecular formula of C17H14BrN3O2S and a molecular weight of 404.28 g/mol [2]. This structural distinction, which includes a 4-methylnaphthalen-1-yl group in Impurity 8 versus a 4-cyclopropylnaphthalen-1-yl group in Lesinurad, is critical for analytical specificity .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C15H12BrN3O2S; 378.25 g/mol |
| Comparator Or Baseline | Lesinurad (Parent API): C17H14BrN3O2S; 404.28 g/mol |
| Quantified Difference | Difference of 26.03 g/mol; 2 carbon and 2 hydrogen atoms less in Impurity 8. |
| Conditions | Structural determination via mass spectrometry and elemental analysis. |
Why This Matters
This quantifiable mass difference is essential for the development of specific mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS) methods, ensuring accurate identification and quantification of this impurity in drug substance and product batches.
- [1] Veeprho. 1158970-49-0: Lesinurad Impurity 8. View Source
- [2] PubChem. Lesinurad. Compound Summary CID 9948106. View Source
